Quinoline-6-sulfonic acid
CAS No.: 65433-95-6
Cat. No.: VC21323043
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65433-95-6 |
|---|---|
| Molecular Formula | C9H7NO3S |
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | quinoline-6-sulfonic acid |
| Standard InChI | InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) |
| Standard InChI Key | PLUQFBYKHVFHMZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])[NH+]=C1 |
Introduction
Chemical Properties and Structure
Quinoline-6-sulfonic acid (CAS 65433-95-6) is an aromatic sulfonic acid derivative featuring a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a sulfonic acid group (-SO₃H) attached at the 6-position. The compound has the molecular formula C₉H₇NO₃S and a molecular weight of 209.22 g/mol .
Physical and Chemical Characteristics
The key physiochemical properties of quinoline-6-sulfonic acid are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 65433-95-6 |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | Quinoline-6-sulfonic acid |
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 75.6 Ų |
| Heavy Atom Count | 14 |
| Complexity | 296 |
Table 1: Physiochemical properties of quinoline-6-sulfonic acid
The compound is characterized by its ability to function as a chelating oxygen donor ligand, similar to other ligands with sulfonic acid groups. This property enables it to form complexes with various metal ions, making it valuable in coordination chemistry and catalysis.
Structural Features
Quinoline-6-sulfonic acid possesses a heterocyclic structure with a nitrogen atom in the pyridine ring and a sulfonic acid group at the 6-position of the quinoline scaffold. The SMILES notation for this compound is C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1, and its InChI is InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) .
The structural arrangement contributes to its weak basic properties due to the nitrogen atom in the pyridine ring and acidic properties from the sulfonic acid group. This dual functionality makes it a versatile reagent in organic synthesis.
Synthesis Methods
Sulfonation of Quinoline
The primary method for synthesizing quinoline-6-sulfonic acid involves the sulfonation of quinoline using sulfuric acid or oleum (sulfuric acid containing dissolved sulfur trioxide). According to patent literature, quinoline can be sulfonated by reacting it with an excess of sulfuric acid containing free SO₃ (oleum) at temperatures ranging from 90 to 180°C .
The reaction produces a mixture of sulfonated products, including:
-
Quinoline-8-sulfonic acid
-
Quinoline-5-sulfonic acid
-
Quinoline-6-sulfonic acid
-
Unreacted quinoline and excess acid
The sulfonation process can be represented by the following reaction:
Quinoline + H₂SO₄ (with SO₃) → Quinoline-6-sulfonic acid + Quinoline-8-sulfonic acid + Quinoline-5-sulfonic acid
During this process, it is essential to maintain appropriate ratios of reactants (quinoline to sulfuric acid) and control the temperature to avoid excessive side reactions that can lead to polysulfonated compounds or carbonization of quinoline.
Separation and Purification
The isolation of quinoline-6-sulfonic acid from the reaction mixture presents challenges due to the formation of multiple sulfonated products. According to documented methods, the reaction mass is typically poured into 4 to 5 volumes of water and allowed to cool, whereupon the sparingly soluble quinoline-8-sulfonic acid crystallizes out and is recovered by filtration or centrifuging .
An improved method described in patent US2950283A involves using sulfuric acid-stable ketones, esters, or ethers (soluble in concentrated sulfuric acid) to precipitate the sulfonic acids and unreacted quinoline as the acid sulfate in crystalline form . This method requires 3-5 volumes of solvent for each volume of reaction mass. The precipitated crystalline materials are filtered off and further processed for recovery.
A specific example from the patent describes:
-
129 grams (1 mole) of quinoline is sulfonated with 516 grams of 20% oleum at 150°C for 4 hours
-
The sulfonation mass is allowed to cool to room temperature
-
It is treated with 2 liters of commercial methyl isobutyl ketone
-
The mass is stirred vigorously but without aeration, with temperature kept below 50°C
-
The initially pasty mass becomes granular and crystalline
-
After stirring for one hour at room temperature, the crystals are filtered or centrifuged
-
The well-pressed filter cake contains the sulfonation products including quinoline sulfonic acids
Applications in Organic Synthesis
As a Building Block
Quinoline-6-sulfonic acid serves as an important starting material for the synthesis of various quinoline derivatives. The sulfonic acid group at the 6-position can be transformed into other functional groups, enabling the generation of diverse quinoline derivatives with potential biological activities.
For instance, the compound has been utilized in the preparation of:
-
Quinoline-6-carboxamide derivatives: These compounds have been investigated as metabotropic glutamate receptor type 1 (mGluR1) antagonists .
-
Sulfonyl chloride derivatives: The oxidative chlorination of quinoline sulfonic acids yields corresponding sulfonyl chlorides, which are valuable intermediates in the synthesis of sulfonamides and other sulfur-containing compounds .
In Coordination Chemistry
The sulfonic acid group in quinoline-6-sulfonic acid functions as a chelating oxygen donor ligand, enabling the formation of complexes with various metal ions. These complexes may exhibit unique catalytic and optoelectronic properties, making them valuable in materials science and catalysis.
Biological Activities and Pharmaceutical Applications
Structure-Activity Relationship Studies
While quinoline-6-sulfonic acid itself has limited direct pharmaceutical applications, its derivatives demonstrate significant biological activities. Structure-activity relationship (SAR) studies of quinoline derivatives, particularly those with modifications at the 6-position, have revealed important correlations between structural features and biological activities.
For example, research on 2-amino and 2-methoxy quinoline-6-carboxamide derivatives has identified key pharmacophore components that influence their potency as mGluR1 antagonists:
-
A hydrophobic and larger substituent (cyclic amine) at the 2-position of the quinoline ring enhances potency.
-
The size of a secondary amide group at the 6-position is another essential factor for enhancing mGluR1 antagonistic activity .
Receptor Antagonist Properties
Derivatives of quinoline with modifications at the 6-position have shown promising activities as receptor antagonists:
mGluR1 Antagonists
A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated for their metabotropic glutamate receptor type 1 (mGluR1) antagonistic properties. These compounds have potential applications in the treatment of neuropathic pain .
Table 2 summarizes the inhibitory activities of selected quinoline derivatives against mGluR1:
| Compound | R₁ | R₂ | R₃ | % Inhibition (mGluR1) |
|---|---|---|---|---|
| 12b | Pyrrolidine | Methyl | H | 65.97 (10 μM) |
| 13a | Piperidine | Methyl | H | 72.86 (10 μM) |
| 13c | Piperidine | Ethyl | H | 76.76 (10 μM) |
| 13d | Piperidine | Propyl | H | 61.97 (10 μM) |
Table 2: Inhibitory activities of selected quinoline derivatives against mGluR1
P2X7 Receptor Antagonists
Quinoline-carboxamide derivatives have also been investigated as P2X7 receptor (P2X7R) antagonists. The P2X7 receptor plays a key role in various pathological conditions and is notably overexpressed and activated in cancers .
Studies have shown that certain quinoline-carboxamide derivatives exhibit:
-
Selective inhibitory potency in calcium mobilization assays
-
Anti-proliferative effects in P2X7R-expressing cell lines
-
Ability to induce apoptotic cell death
Current Research and Future Perspectives
Research on quinoline-6-sulfonic acid and its derivatives continues to evolve, with several promising directions:
Green Synthesis Approaches
Traditional synthesis methods for quinoline derivatives often involve harsh conditions and environmentally harmful reagents. Recent research has focused on developing greener approaches for synthesizing quinoline compounds, including:
-
Ultrasound-assisted reactions
-
Solvent-free conditions
-
Use of recyclable catalysts
These approaches align with principles of green chemistry and may provide more sustainable routes to quinoline-6-sulfonic acid and its derivatives.
Medicinal Chemistry Applications
The quinoline scaffold continues to be an important structural motif in drug discovery. Derivatives of quinoline-6-sulfonic acid are being investigated for various therapeutic applications:
-
As anticancer agents, particularly targeting P2X7 receptors
-
For treatment of neuropathic pain through mGluR1 antagonism
-
As potential antimicrobial compounds
Material Science Applications
The ability of quinoline-6-sulfonic acid to form complexes with metal ions opens possibilities for applications in material science, including:
-
Development of coordination polymers
-
Design of catalysts for organic transformations
-
Creation of functional materials with unique optoelectronic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume